1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-
Description
The compound "1,3-Benzenediol, 4-[1-(3,3-dimethylbutyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-" is a synthetic organic molecule featuring a benzene-1,3-diol (resorcinol) core linked to a substituted indazole ring. The indazole moiety is modified with a trifluoromethyl (-CF₃) group at position 7 and a branched 3,3-dimethylbutyl chain at position 1 (Figure 1). Its molecular formula is C₁₉H₂₀F₃N₂O₂, with a molecular weight of 374.37 g/mol (inferred from structural analogs in ). The trifluoromethyl group enhances electronegativity and metabolic stability, while the bulky 3,3-dimethylbutyl substituent likely influences lipophilicity and steric interactions in biological systems .
Properties
Molecular Formula |
C20H21F3N2O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[1-(3,3-dimethylbutyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C20H21F3N2O2/c1-19(2,3)9-10-25-18-14(5-4-6-15(18)20(21,22)23)17(24-25)13-8-7-12(26)11-16(13)27/h4-8,11,26-27H,9-10H2,1-3H3 |
InChI Key |
MRQUSXQYLNLJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aromatic aldehydes or ketones.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzenediol Moiety: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) on the indazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzenediol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where indazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzenediol moiety may participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:
Functional Group and Bioactivity Comparisons
- Trifluoromethyl (-CF₃) vs. Carboxylic Acid (-COOH): The -CF₃ group in the target compound and analogs () contributes to electron-withdrawing effects and resistance to oxidative metabolism, whereas the -COOH group in improves aqueous solubility but may reduce membrane permeability .
- Biological Activity: While direct bioactivity data for the target compound is unavailable, structurally related 1,3-benzenediol derivatives (e.g., resorcinol) exhibit antimycobacterial activity (MIC 100–200 µg/mL; ). The indazole-linked analogs likely show improved potency due to enhanced binding to hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Profiles
Research Implications and Gaps
- Biological Targets: The indazole-benzenediol scaffold is understudied but shares structural motifs with kinase inhibitors and antimicrobial agents ().
- Synthetic Challenges: Introducing the 3,3-dimethylbutyl group requires multi-step synthesis, as seen in palladium-catalyzed cross-coupling reactions (analogous to ). Purity and yield optimization remain critical for pharmacological evaluation.
- Data Limitations: No direct cytotoxicity or efficacy data exist for the target compound. Inferences are drawn from analogs like the butenyl-substituted indazole () and simpler benzenediols ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
